molecular formula C20H23ClN2O B2603341 (4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone CAS No. 478050-07-6

(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone

Cat. No. B2603341
CAS RN: 478050-07-6
M. Wt: 342.87
InChI Key: RBXMSAUXWFTAFL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C20H23ClN2O . It contains several functional groups and rings, including a chlorophenyl group, a dimethylamino phenyl group, and a tetrahydropyrrole group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The compound likely exhibits properties common to other similar compounds, such as aromaticity and planarity .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to (4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone have demonstrated significant anticancer activity. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives showed higher anticancer activity than the reference drug doxorubicin in some cases. These compounds were characterized and evaluated for their in vitro antimicrobial and anticancer activity, indicating the potential of such structures in cancer treatment research (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antimicrobial Activity

Many of the related compounds have shown good to excellent antimicrobial activity. A series of novel pyrazoline derivatives exhibited potent antibacterial activity in vitro. These compounds were synthesized using both conventional and microwave irradiation methods, with the microwave method proving to be more efficient, yielding higher, environmentally friendly results in less time. The compounds' in vivo anti-inflammatory and in vitro antibacterial activities were assessed, indicating their potential as molecular templates for anti-inflammatory activity (Ravula et al., 2016).

Structural and Chemical Analysis

Molecular Structure and Docking Studies

Molecular structure, spectroscopic, and quantum chemical analyses have been conducted on similar compounds to assess their stability and interaction potential. These studies involve computational approaches like DFT analysis, Molecular Electrostatic Potential mapping, and molecular docking simulations to predict how these compounds might interact with biological molecules. This comprehensive analysis provides insights into the potential biological activities and interaction mechanisms of these compounds (Sivakumar et al., 2021).

Synthesis and Crystal Structure

Detailed studies on the synthesis and crystal structure of related compounds provide valuable information on their chemical properties and potential applications. For instance, the synthesis of (2-chloro-4-(phenylthio)phenyl)(3-methyl-1-phenyl-5-(phenylthio)-1H-pyrazol-4-yl)methanone has been documented, including its crystallographic characteristics, which are crucial for understanding the compound's physical and chemical behavior (Sun et al., 2017).

properties

IUPAC Name

(4-chlorophenyl)-[4-[4-(dimethylamino)phenyl]-1-methylpyrrolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-22(2)17-10-6-14(7-11-17)18-12-23(3)13-19(18)20(24)15-4-8-16(21)9-5-15/h4-11,18-19H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXMSAUXWFTAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328520
Record name (4-chlorophenyl)-[4-[4-(dimethylamino)phenyl]-1-methylpyrrolidin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817719
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone

CAS RN

478050-07-6
Record name (4-chlorophenyl)-[4-[4-(dimethylamino)phenyl]-1-methylpyrrolidin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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